
1-((4-(Tert-butyl)phenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-((4-(Tert-butyl)phenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine” is a complex organic molecule. It contains an azetidine ring, which is a four-membered ring with one nitrogen and three carbon atoms . The azetidine ring is substituted at the 1-position with a (4-(Tert-butyl)phenyl)sulfonyl group and at the 3-position with a cyclohexylsulfonyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the azetidine ring, followed by the introduction of the sulfonyl groups. The tert-butyl group could be introduced using a compound like 4-tert-Butylbenzenesulfonyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the azetidine ring and the various substituents. The tert-butyl group is a bulky group that could potentially cause steric hindrance .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the azetidine ring and the sulfonyl groups. The azetidine ring is a strained ring and could potentially be reactive. The sulfonyl groups are electron-withdrawing, which could influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the azetidine ring, the sulfonyl groups, and the tert-butyl group .Applications De Recherche Scientifique
Synthetic Utility in Chemical Reactions
The aza-Payne rearrangement is a key reaction where N-activated 2-aziridinemethanols undergo transformation with bases to yield epoxy sulfonamides and functionalized 1,2-amino alcohols, showcasing the reactivity and application of azetidine and sulfonyl functional groups in synthesis (Ibuka, 1998). Additionally, azetidine-2-carboxylic acid analogs with diverse side chains have been synthesized, further demonstrating the chemical versatility and utility of azetidine derivatives in generating compounds with potential biological activity (Sajjadi & Lubell, 2008).
Potential Antimicrobial Applications
Substituted phenyl azetidines have been synthesized and evaluated for antimicrobial activity, revealing the potential of azetidine derivatives as antimicrobial agents. This suggests a promising avenue for the development of new therapeutic agents based on azetidine scaffolds (Doraswamy & Ramana, 2013).
Polymer Synthesis Applications
Azetidine derivatives with sulfonyl substitutions have been explored for their ability to undergo anionic ring-opening polymerization, leading to poly(N-sulfonylazetidine)s. These polymers are potential precursors to valuable polyimines, indicating the application of such compounds in materials science and polymer chemistry (Rowe et al., 2019).
Propriétés
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-3-cyclohexylsulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4S2/c1-19(2,3)15-9-11-17(12-10-15)26(23,24)20-13-18(14-20)25(21,22)16-7-5-4-6-8-16/h9-12,16,18H,4-8,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYXYSZVLMXSBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-5-yl)-4-(ethylthio)benzamide](/img/structure/B2669814.png)
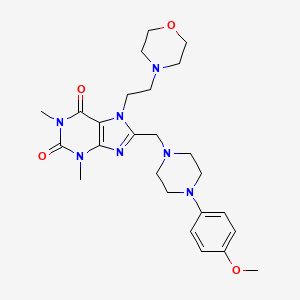
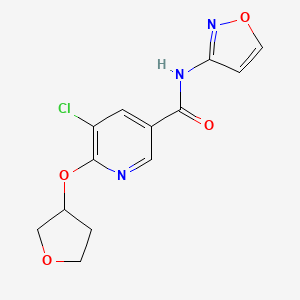
![Tert-butyl 4-[(6-chloropyrazin-2-yl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B2669821.png)
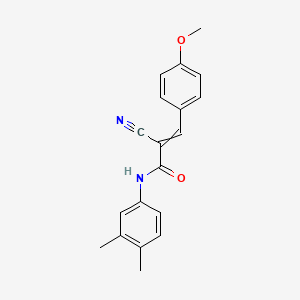
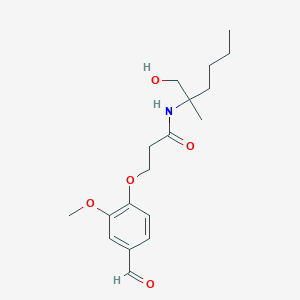
![(4-Nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone](/img/structure/B2669826.png)
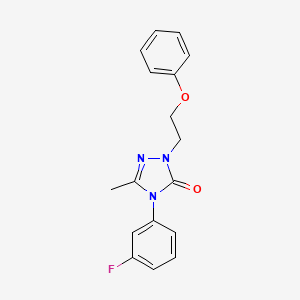
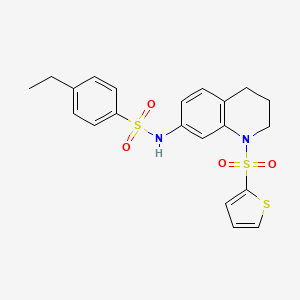

![4-Chloro-13-oxo-1,2,7,8,9,10,11,13-octahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-3-carbaldehyde](/img/structure/B2669831.png)

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2669834.png)
